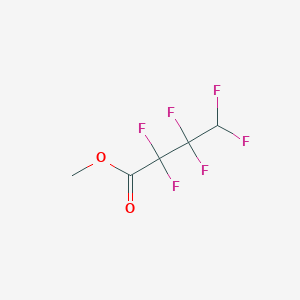

Methyl 2,2,3,3,4,4-hexafluorobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

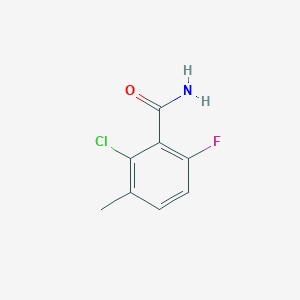

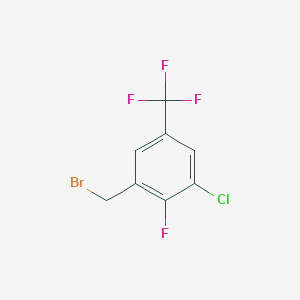

Methyl 2,2,3,3,4,4-hexafluorobutanoate is an organic compound with the molecular formula C5H4F6O2123. It belongs to the family of fluorinated carboxylic acid esters4.

Synthesis Analysis

The synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate is not explicitly mentioned in the search results. However, related compounds such as methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate5 and 2,2,3,4,4,4-Hexafluorobutyl methacrylate6 have been synthesized, suggesting that similar methods could potentially be used for the synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate.Molecular Structure Analysis

The molecular structure of Methyl 2,2,3,3,4,4-hexafluorobutanoate consists of a butanoate backbone with six fluorine atoms attached, making it a highly fluorinated compound78. The exact 3D conformer is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2,2,3,3,4,4-hexafluorobutanoate are not detailed in the search results. However, given its structure, it may participate in reactions typical of esters and highly fluorinated compounds.Physical And Chemical Properties Analysis

Methyl 2,2,3,3,4,4-hexafluorobutanoate has a molecular weight of 210.07 g/mol2. It has a complex structure with a topological polar surface area of 26.3 Ų2. It has no hydrogen bond donor count and eight hydrogen bond acceptor counts2. The compound is covalently bonded and has a rotatable bond count of 32.Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

- Summary of the Application : This compound is used as a modifier of the (meth)acrylate resin . It is also used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .

- Methods of Application : The compound is used in atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator .

- Results or Outcomes : The result is a well-defined organic/inorganic hybrid fluorinated star polymer .

Application in Paint and Varnish Industry

- Summary of the Application : This compound has been broadly applied to high-performance paint and varnish in the textile, paper, leather, construction, automotive and aerospace industries, optics and microelectronics .

- Methods of Application : The compound is used as a modifier in the formulation of paints and varnishes .

- Results or Outcomes : The introduction of this compound into the formulation of paints and varnishes improves their performance characteristics .

Application in Material Science

- Summary of the Application : This compound has been used in the synthesis of novel cross-linkable copolymers . These copolymers have unique microphase separation, which make them have broad application including dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers and templates for functional materials .

- Methods of Application : The compound is used in atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator .

- Results or Outcomes : The result is a well-defined organic/inorganic hybrid fluorinated star polymer .

Safety And Hazards

The specific safety and hazards associated with Methyl 2,2,3,3,4,4-hexafluorobutanoate are not provided in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheet (MSDS) guidelines should be followed.

Zukünftige Richtungen

The future directions for the use and study of Methyl 2,2,3,3,4,4-hexafluorobutanoate are not specified in the search results. Given its highly fluorinated nature, it may have potential applications in areas where such compounds are typically used, such as in the production of pharmaceuticals, agrochemicals, and performance materials. However, further research would be needed to confirm this.

Eigenschaften

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,3,3,4,4-hexafluorobutanoate | |

CAS RN |

356-32-1 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)